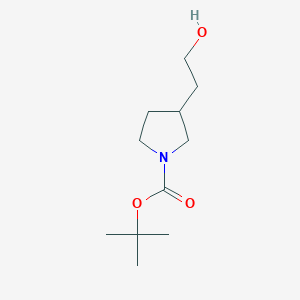

tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

描述

tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to optimize the yield and minimize impurities .

化学反应分析

Oxidation Reactions

The hydroxyl group undergoes selective oxidation to form carbonyl derivatives. Key reagents and conditions include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Aqueous acidic medium | 3-(2-Oxoethyl)pyrrolidine-1-carboxylate | 72–85% | |

| RuCl₃ | Oxidative aqueous phase | 3-(Carboxyethyl)pyrrolidine-1-carboxylate | 86% |

- Mechanism : The hydroxyl group is oxidized to a ketone or carboxylic acid via radical intermediates under controlled conditions .

Reduction Reactions

The compound is reduced to yield amines or alcohols, leveraging borane or lithium aluminum hydride (LiAlH₄):

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BH₃·THF | THF, 0–25°C | 3-(2-Hydroxyethyl)pyrrolidine | 52–66% | |

| LiAlH₄ | Dry ether, reflux | 3-(2-Hydroxyethyl)pyrrolidine | 75% |

- Selectivity : Borane-THF selectively reduces ester groups while preserving the hydroxyl functionality .

Substitution Reactions

The tert-butyl group and hydroxyl moiety participate in nucleophilic substitutions:

Tert-Butyl Group Replacement

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl/MeOH | Room temperature | 3-(2-Hydroxyethyl)pyrrolidine hydrochloride | 90% | |

| TFA/DCM | 0°C to RT | Free pyrrolidine derivative | 95% |

Hydroxyl Group Functionalization

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TsCl, Et₃N | DCM, 0°C to RT | Tosylate intermediate | 88% | |

| NaN₃, DMF | 80°C, 12 h | 3-(2-Azidoethyl)pyrrolidine-1-carboxylate | 70% | |

| MsCl, NaOH | THF, 0°C | Mesylate intermediate | 92% |

- Applications : Tosylates and mesylates serve as intermediates for cross-coupling or elimination reactions .

Elimination Reactions

Mesylated derivatives undergo elimination to form alkenes:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KOtBu, THF | Reflux, 6 h | tert-Butyl 3-vinylpyrrolidine-1-carboxylate | 78% |

- Mechanism : Base-induced β-elimination of the mesylate group generates a vinylpyrrolidine scaffold .

Complex Reaction Pathways

Multi-step syntheses highlight the compound’s versatility:

科学研究应用

Organic Synthesis

tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is frequently employed as an intermediate in the synthesis of various organic compounds. Its ability to undergo diverse chemical reactions, including oxidation, reduction, and substitution, makes it valuable for creating complex molecules.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group can be oxidized to carbonyl compounds | Potassium permanganate |

| Reduction | Can be reduced to form amines or alcohols | Lithium aluminum hydride |

| Substitution | tert-butyl group can be substituted with other functional groups | Various nucleophiles |

Biochemical Studies

The compound plays a crucial role in studying biochemical pathways and enzyme reactions. Its hydroxyl group facilitates hydrogen bonding, enhancing interactions with biological molecules. This property allows researchers to explore its effects on enzyme kinetics and receptor interactions.

Pharmaceutical Development

In medicinal chemistry, this compound is utilized as a precursor for synthesizing drug candidates targeting neurological pathways. Its structural similarity to neurotransmitters positions it as a potential candidate for developing treatments for neurodegenerative diseases.

Case Study 1: Neuropharmacology

A recent study investigated the compound's potential as an acetylcholinesterase inhibitor. Researchers synthesized several derivatives of this compound and evaluated their biological activities through enzyme inhibition assays. Certain derivatives exhibited promising inhibition profiles, suggesting therapeutic potential in treating Alzheimer's disease.

Case Study 2: Synthesis of Complex Molecules

Another research project focused on using this compound as a building block for synthesizing more complex molecules. The study highlighted the efficiency of the compound in multi-step synthetic routes, demonstrating its utility in generating novel pharmacophores.

作用机制

The mechanism of action of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the pyrrolidine ring can engage in various chemical reactions. These interactions contribute to the compound’s biological and chemical activity .

相似化合物的比较

Similar Compounds

tert-Butyl 3-((2-hydroxyethyl)amino)pyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a hydroxyl group.

tert-Butyl (3S)-3-(2-hydroxyethyl)-1-pyrrolidinecarboxylate: A stereoisomer with similar properties.

Uniqueness

tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry .

生物活性

tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a compound of significant interest in biochemical research due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of existing research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₁N₃O₃

- Molecular Weight : Approximately 215.29 g/mol

- Solubility : Soluble in organic solvents, which facilitates its use in various biochemical assays.

The compound features a pyrrolidine ring substituted with a tert-butyl group and a hydroxyethyl group, which enhances its ability to engage in hydrogen bonding with biological macromolecules, potentially influencing enzyme activities and metabolic pathways .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with proteins, influencing enzyme kinetics and receptor interactions.

- Neurotransmitter Pathways : Its structural similarity to neurotransmitters suggests potential roles in modulating neurotransmitter systems, particularly in neurological contexts .

- Nucleophilic and Electrophilic Reactions : The compound can act as both a nucleophile and electrophile, participating in various chemical reactions that lead to the formation of biologically active molecules.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens.

- Anticancer Potential : The compound has been investigated for its potential anticancer properties, with preliminary results indicating it may inhibit tumor growth through modulation of specific signaling pathways .

- Neurological Applications : Its ability to influence neurotransmitter pathways positions it as a candidate for further research into neurological disorders.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study conducted on various pyrrolidine derivatives, including this compound, revealed significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell membranes due to hydrophobic interactions facilitated by the tert-butyl group.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound inhibited the growth of breast cancer cell lines. The compound was found to induce apoptosis via the mitochondrial pathway, suggesting it could be developed into an anticancer therapeutic agent .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl pyrrolidine derivatives are often functionalized using hydroxyethyl groups via Mitsunobu reactions or palladium-catalyzed cross-couplings. A key step involves protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions. Reaction optimization includes temperature control (e.g., 0–20°C for sensitive intermediates), solvent selection (e.g., dichloromethane or THF), and catalysts like triethylamine or DMAP . Post-synthesis, purification via column chromatography (e.g., silica gel with ethanol/chloroform, 1:10) ensures high yields (~60%) and purity (>95%) .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:

- NMR : H and C NMR identify proton and carbon environments (e.g., δ 1.4 ppm for tert-butyl protons, δ 3.5–4.0 ppm for hydroxyethyl groups) .

- HRMS : Validates molecular weight (e.g., calculated 318.27914 vs. observed 318.28009 for similar derivatives) .

- IR : Detects functional groups (e.g., C=O stretch at ~1700 cm for the Boc group) .

- Chiral HPLC or polarimetry : Confirms stereochemistry, critical for bioactive derivatives .

Q. What purification strategies are effective for this compound, and how do solvent systems impact yield?

- Methodological Answer : Purification methods include:

- Column chromatography : Silica gel with gradients of ethyl acetate/hexanes or chloroform/methanol. Solvent polarity adjustments resolve polar byproducts (e.g., residual hydroxyethyl intermediates) .

- Recrystallization : Ethanol/water mixtures yield crystalline forms, enhancing purity (>99%) but requiring precise cooling rates .

- Liquid-liquid extraction : Separates unreacted reagents using dichloromethane/water, minimizing loss of polar intermediates .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemistry) optimize reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (DFT, reaction path searches) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s workflow integrates computational screening to identify optimal catalysts (e.g., Pd vs. Cu for cross-couplings) and solvent effects (e.g., dielectric constant impacts nucleophilicity). This approach shortens reaction development by 30–50% . Key parameters include Gibbs free energy barriers (<20 kcal/mol for feasible reactions) and charge distribution analysis to stabilize intermediates .

Q. How do stereochemical challenges in synthesis affect bioactivity, and what resolution strategies are employed?

- Methodological Answer : The hydroxyethyl group’s stereochemistry (R vs. S configuration) influences binding to biological targets (e.g., enzymes or receptors). Resolution methods include:

- Chiral auxiliaries : Use of (S)- or (R)-Boc-pyrrolidine precursors to enforce desired configurations .

- Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer, achieving >90% ee .

- Dynamic kinetic resolution : Racemization catalysts (e.g., Shvo’s catalyst) convert unwanted enantiomers during synthesis .

Q. What strategies mitigate low yields in multi-step syntheses of derivatives, and how is scalability addressed?

- Methodological Answer : Common bottlenecks include Boc deprotection inefficiencies and side reactions during hydroxyethyl functionalization. Solutions:

- Microwave-assisted synthesis : Accelerates reaction times (e.g., 1 hour vs. 24 hours for Boc removal) .

- Flow chemistry : Enhances scalability by maintaining precise temperature control and reagent mixing, improving yields by 15–20% .

- DoE (Design of Experiments) : Statistical optimization of parameters (e.g., pH, temperature) identifies robust conditions for gram-scale production .

Q. Data Contradiction Analysis

Q. Why do reported yields for similar derivatives vary across studies, and how can reproducibility be ensured?

- Methodological Answer : Yield discrepancies arise from:

- Purification techniques : Column chromatography vs. recrystallization (e.g., 60% vs. 45% for tert-butyl pyrrolidine derivatives) .

- Reagent quality : Trace moisture in THF or amines can deactivate catalysts, reducing yields by 10–30% .

Reproducibility requires standardized protocols: - Inert atmosphere : Schlenk lines or gloveboxes prevent hydrolysis of intermediates .

- Analytical validation : Consistent NMR integration and HRMS calibration across labs .

Q. Safety and Handling

Q. What safety protocols are critical when handling tert-butyl pyrrolidine derivatives?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., triethylamine, dichloromethane) .

- PPE : Nitrile gloves and goggles prevent skin/eye contact with irritants (e.g., LiAlH in reduction steps) .

- Spill management : Neutralize acids/bases with appropriate buffers (e.g., sodium bicarbonate for HCl byproducts) .

属性

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRWWTPZWOPIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626712 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160132-54-7 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。